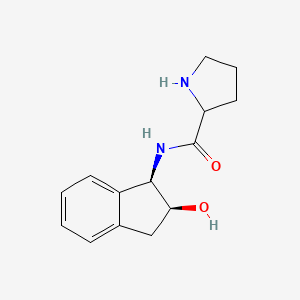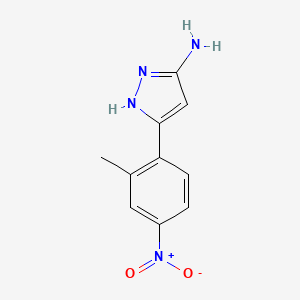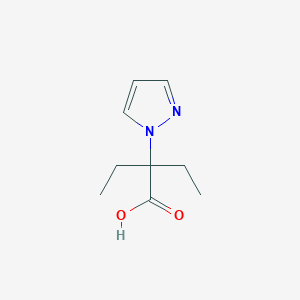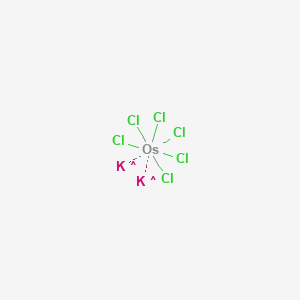
Ethyl 8-nitrooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-nitrooctanoate is an organic compound with the molecular formula C10H19NO4 It is an ester derivative of octanoic acid, featuring a nitro group at the 8th position of the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 8-nitrooctanoate can be synthesized through a multi-step process involving the nitration of octanoic acid derivatives. One common method involves the bromination of octanoic acid to form ethyl 8-bromooctanoate, followed by nitration to introduce the nitro group. The reaction conditions typically involve the use of bromine and nitric acid under controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure safety and efficiency, given the reactive nature of the chemicals involved.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-nitrooctanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro acids or nitro alcohols.
Reduction: Formation of ethyl 8-aminooctanoate.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-nitrooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro group.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 8-nitrooctanoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the ester group can undergo hydrolysis, releasing octanoic acid derivatives that may interact with lipid metabolism pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 8-bromooctanoate: Similar structure but with a bromine atom instead of a nitro group.
Ethyl octanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Nitrooctanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 8-nitrooctanoate is unique due to the presence of both an ester and a nitro group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .
Eigenschaften
CAS-Nummer |
13154-42-2 |
|---|---|
Molekularformel |
C10H19NO4 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
ethyl 8-nitrooctanoate |
InChI |
InChI=1S/C10H19NO4/c1-2-15-10(12)8-6-4-3-5-7-9-11(13)14/h2-9H2,1H3 |
InChI-Schlüssel |
TVKYMYQYGRCVMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCC[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B13706372.png)











![1,8-Dihydrocarbazolo[4,3-c]carbazole](/img/structure/B13706448.png)
